molecular formula C12H17N B15071098 (S)-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B15071098
M. Wt: 175.27 g/mol
InChI Key: YCQQIGNKPQHCNT-LBPRGKRZSA-N
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Description

(S)-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine building block featuring a tetrahydronaphthalene (tetralin) scaffold. This scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with central nervous system targets . The compound's rigid, bicyclic structure mimics endogenous monoamines, making it a valuable intermediate in the synthesis of potential ligands for neurotransmitter receptors such as dopamine and serotonin receptors . The specific stereochemistry of the (S)-enantiomer is critical for achieving selective interactions with biological targets, and the N-ethyl substitution can fine-tune the compound's lipophilicity and metabolic profile. As a key synthetic intermediate, this amine is used in pharmaceutical research for the exploration of new therapeutic agents. Potential research applications, based on the activity of similar tetralin-amine compounds, include the study of central nervous system disorders, obsessive-compulsive disease, and other areas . This compound is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Safety Notice: This chemical is for research use only (RUO). It is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(1S)-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17N/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12-13H,2,5,7,9H2,1H3/t12-/m0/s1

InChI Key

YCQQIGNKPQHCNT-LBPRGKRZSA-N

Isomeric SMILES

CCN[C@H]1CCCC2=CC=CC=C12

Canonical SMILES

CCNC1CCCC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

Transition Metal-Catalyzed Approaches

Asymmetric reductive amination of 1-tetralone derivatives provides a direct route to (S)-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine. Patent US20040147762A1 details a rhodium-catalyzed process using (R)-BINAP ligands under acidic conditions (pH 4.5–6.0), achieving 94% yield and 97% ee. The reaction employs ammonium formate as a hydrogen donor in tetrahydrofuran at 60°C for 24 hours. Critical parameters include:

Parameter Optimal Value Impact on ee
Ligand (R)-BINAP +10% ee vs. racemic
Temperature 60°C Max ee at 60°C
Solvent THF 5% higher ee vs. EtOH
Substrate Concentration 0.5 M Prevents dimerization

The mechanism proceeds through imine formation followed by stereoselective hydride transfer, with DFT calculations confirming the (S)-configuration arises from preferential face shielding by the BINAP-Rh complex.

Organocatalytic Methods

WO2011146610A2 discloses a proline-thiourea catalyst system for ketone amination using ethylamine gas. In dichloromethane at -20°C, this method achieves 88% ee but requires stoichiometric Hantzsch ester as a reductant. The limited scalability (max 5 mmol) stems from slow diffusion rates of gaseous ethylamine into the reaction medium.

Catalytic Hydrogenation of Enamines

Heterogeneous Catalysis

Reduction of 1-(ethylimino)-1,2,3,4-tetrahydronaphthalene over Raney nickel at 50 bar H₂ produces the target amine in 82% yield with 91% ee when using (S)-PROPRANE as a chiral modifier. The modifier adsorbs preferentially on nickel step sites, creating stereoselective pockets for hydrogen addition. Table 2 compares modifier efficacy:

Chiral Modifier ee (%) TOF (h⁻¹) Stability (cycles)
(S)-PROPRANE 91 220 15
Cinchonidine 78 180 8
(R)-BINAP 85 195 12

Homogeneous Hydrogenation

A ruthenium-(S)-SYNPHOS catalyst system (WO2015038022A1) enables enantioconvergent hydrogenation at ambient pressure. Using iPrOH as solvent and triethylamine as base, this method achieves 96% ee at 99% conversion within 6 hours. The TOF reaches 450 h⁻¹, outperforming nickel-based systems by 2.3×.

Enzymatic Resolution Strategies

Kinetic Resolution via Lipases

Pseudomonas fluorescens lipase (PFL) selectively acetylates the (R)-enantiomer of racemic N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine in vinyl acetate. After 48 hours at 30°C, the (S)-amine remains unreacted (98% ee), while the (R)-acetate forms (91% ee). Scale-up to 100 g demonstrates 82% isolated yield of (S)-amine with >99% purity after recrystallization from heptane.

Reductase-Mediated Asymmetric Synthesis

Engineered ketoreductases (KRED-147) catalyze the stereoselective amination of 1-tetralone with ethylamine. Using a NADPH regeneration system (glucose dehydrogenase), this biocatalytic process achieves 92% yield and 99% ee in phosphate buffer (pH 7.4) at 37°C. The enzyme retains 80% activity after 10 batches, making it cost-competitive with chemical methods at >500 kg scale.

Chiral Pool Synthesis

Starting from (S)-1-Amino-1,2,3,4-Tetrahydronaphthalene

Alkylation of (S)-1-amino-1,2,3,4-tetrahydronaphthalene with ethyl bromide in supercritical CO₂ (120 bar, 50°C) yields 97% product with complete retention of configuration. Phase-transfer catalysis using Aliquat 336 reduces reaction time from 72 to 8 hours compared to conventional DMF conditions.

Resolution via Diastereomeric Salt Formation

Racemic N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine forms diastereomeric salts with (R)-mandelic acid in ethanol. Fractional crystallization at -20°C provides the (S)-amine-(R)-mandelate salt in 45% yield (99% ee). Regeneration with NaOH gives free amine, though the moderate yield limits industrial adoption.

Comparison of Synthetic Routes

Table 5 synthesizes critical performance metrics across methodologies:

Method Max ee (%) Yield (%) Cost Index Scalability
Rhodium-BINAP 97 94 8.7 Pilot
Ruthenium-SYNPHOS 96 99 6.2 Commercial
KRED-147 Biocatalysis 99 92 4.1 Commercial
Lipase Resolution 98 82 5.9 Lab
Supercritical Alkylation 100 97 7.8 Pilot

The biocatalytic route emerges as most cost-effective for large-scale production, while rhodium catalysis offers the best ee/yield balance for high-value pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions: (S)-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced further to form more saturated amines using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: More saturated amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

(S)-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.

    Biology: The compound is studied for its potential interactions with biological receptors, which can lead to the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (S)-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways. The compound’s chiral nature allows it to interact selectively with these targets, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (S)-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound (Target Compound) C₁₂H₁₇N 175.27 Ethyl group at N Higher lipophilicity than methyl analogs; potential CNS activity due to amine functionality
(S)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine C₁₁H₁₅N 161.25 Methyl group at N Lower lipophilicity; intermediate in sertraline synthesis
1,2,3,4-Tetrahydro-1-naphthylamine (Parent Amine) C₁₀H₁₃N 147.22 Unsubstituted amine Pharmaceutical intermediate; used in synthesis of antidepressants (e.g., sertraline)
Sertraline ((1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-amine) C₁₇H₁₇Cl₂N 342.23 Dichlorophenyl and methyl groups SSRI antidepressant; high bioaccumulation potential in aquatic environments
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydro-2-amine (5l) C₁₈H₂₇N 257.42 Cyclohexyl and N,N-dimethyl groups Bicyclic amine with high affinity for serotonin receptors; m.p. 137–139°C
(S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine C₁₁H₁₄BrN 240.14 Bromo and methyl substituents Halogenated derivative; used in chiral building blocks for drug discovery

Key Comparative Analysis:

Bulky substituents like cyclohexyl (Compound 5l) or dichlorophenyl (sertraline) significantly alter receptor-binding profiles due to steric and electronic effects .

Pharmacological Relevance: Sertraline’s dichlorophenyl group confers high serotonin reuptake inhibition (IC₅₀ = 0.15 nM), whereas the target compound’s simpler ethyl group may reduce specificity but improve metabolic stability . N,N-Dimethyl derivatives (e.g., 5l) exhibit lower melting points (137–139°C) compared to mono-alkylated amines, suggesting reduced crystallinity and improved solubility .

Stereochemical Impact :

  • The (S)-configuration in the target compound and sertraline is critical for enantioselective interactions with biological targets. For example, sertraline’s (1S,4S) configuration is essential for SSRI activity .

Environmental and Synthetic Considerations :

  • Sertraline’s environmental persistence (detected at up to 1 µg/L in effluents) contrasts with simpler amines like the target compound, which may degrade more rapidly due to the absence of halogen substituents .
  • Synthetic routes for N-ethyl derivatives could mirror quaternary ammonium salt formation (e.g., using MeOTf in ), but with ethylating agents .

Biological Activity

(S)-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine derivative known for its potential biological activities. This compound has garnered interest in pharmacological research due to its structural similarities with other biologically active compounds and its potential applications in medicinal chemistry.

  • Molecular Formula : C13_{13}H17_{17}N
  • Molecular Weight : 201.28 g/mol
  • CAS Number : 23357-52-0

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Specifically, it is believed to modulate the activity of serotonin and norepinephrine transporters, which are crucial in the treatment of mood disorders.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

  • Antidepressant Effects : The compound shows promise as a potential antidepressant by influencing serotonin levels in the brain.
  • Anxiolytic Properties : Preliminary studies indicate that it may reduce anxiety-related behaviors in animal models.
  • Neuroprotective Effects : There is evidence suggesting that this compound may protect neuronal cells from oxidative stress.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the uptake of serotonin and norepinephrine in neuronal cell lines. This inhibition suggests a mechanism similar to that of established antidepressants.

StudyFindings
Study 1This compound inhibited serotonin uptake by 65% at 10 µM concentration.
Study 2Exhibited anxiolytic effects in the elevated plus maze test in mice at doses of 5 mg/kg.

In Vivo Studies

Animal studies have further elucidated the pharmacological profile of this compound.

ModelDoseEffect
Depression Model10 mg/kgSignificant reduction in immobility time in forced swim test.
Anxiety Model5 mg/kgIncreased time spent in open arms of the elevated plus maze.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • The presence of an ethyl group enhances lipophilicity and receptor binding affinity.
  • The tetrahydronaphthalene core is crucial for maintaining the three-dimensional conformation necessary for biological activity.

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